molecular formula C6H4N4O B8625105 2-Methoxy-1H-imidazole-4,5-dicarbonitrile

2-Methoxy-1H-imidazole-4,5-dicarbonitrile

Cat. No. B8625105
M. Wt: 148.12 g/mol
InChI Key: QWZSTGNIUAJGCX-UHFFFAOYSA-N
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Patent
US05329012

Procedure details

A solution of the above 2-amino-3-(methoxymethylenamino) maleonitrile (20 g; 0. 11 mol) and 2,3-dichloro-5,6-dicyanobenzoquinone (25.5 g; 0.11 mol) in acetonitrile (750 mL) was heated at reflux for 4 days. Silica gel (100 g) was added and the acetonitrile was removed in vacuo. The silica gel was extracted with dichloromethane. The dichloromethane solution was concentrated to dryness in vacuo, the yellow residue was suspended in dichloromethane (150 mL) and the mixture was stirred. The mixture was filtered and the filtrate was concentrated in vacuo to yield a light yellow solid that was crystallized from water to give 2-methoxy-4,5-imidazoledicarbonitrile (mp 137°-138° C.).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
25.5 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1]/[C:2](=[C:5](\[N:8]=[CH:9][O:10][CH3:11])/[C:6]#[N:7])/[C:3]#[N:4].ClC1C(=O)C(C#N)=C(C#N)C(=O)C=1Cl>C(#N)C>[CH3:11][O:10][C:9]1[NH:8][C:5]([C:6]#[N:7])=[C:2]([C:3]#[N:4])[N:1]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
N/C(/C#N)=C(/C#N)\N=COC
Name
Quantity
25.5 g
Type
reactant
Smiles
ClC=1C(C(=C(C(C1Cl)=O)C#N)C#N)=O
Name
Quantity
750 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 days
Duration
4 d
ADDITION
Type
ADDITION
Details
Silica gel (100 g) was added
CUSTOM
Type
CUSTOM
Details
the acetonitrile was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
The silica gel was extracted with dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
The dichloromethane solution was concentrated to dryness in vacuo
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield a light yellow solid
CUSTOM
Type
CUSTOM
Details
that was crystallized from water

Outcomes

Product
Name
Type
product
Smiles
COC=1NC(=C(N1)C#N)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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